molecular formula C17H19N5O2 B12227938 4-Methoxy-2-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

4-Methoxy-2-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

Cat. No.: B12227938
M. Wt: 325.4 g/mol
InChI Key: WPGBNEIWYIGMAA-UHFFFAOYSA-N
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Description

4-Methoxy-2-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methoxy group and a pyridine-2-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the Diels-Alder reaction, which forms the core structure of the compound . Subsequent steps may include functional group modifications and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

4-Methoxy-2-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and pyrrolidine-containing molecules. Examples are:

Uniqueness

What sets 4-Methoxy-2-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine apart is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

[2-(4-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-2-ylmethanone

InChI

InChI=1S/C17H19N5O2/c1-24-15-5-7-19-17(20-15)22-10-12-8-21(9-13(12)11-22)16(23)14-4-2-3-6-18-14/h2-7,12-13H,8-11H2,1H3

InChI Key

WPGBNEIWYIGMAA-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)N2CC3CN(CC3C2)C(=O)C4=CC=CC=N4

Origin of Product

United States

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